3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of isoflavones. Isoflavones are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom . This compound is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple stepsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurizing agents and various catalysts to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Involves the gain of electrons, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or hydrocarbons.
Scientific Research Applications
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products .
Mechanism of Action
The mechanism of action of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may act by modulating enzyme activities, interacting with cellular receptors, or influencing gene expression. The specific pathways involved depend on the biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
3-{3-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-4,5-dihydroxyphenyl}-5,7-dihydroxychromen-4-one: Another isoflavone with similar structural features but different functional groups.
S-[(2E)-3,7-dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate: A compound with a similar dimethylocta-dienyl group but different overall structure and properties.
Uniqueness
The uniqueness of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one lies in its specific combination of functional groups and its potential applications across various fields. Its structural features confer unique chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H32O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C25H32O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9,12-13,15,20-21,24,26-27H,4,6,8,10-11,14H2,1-3H3/b17-7+ |
InChI Key |
ZPVZQCLWTNBCIT-REZTVBANSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)C)C |
Origin of Product |
United States |
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